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N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

Regioisomer authentication Chemical structure confirmation Quality control

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine (CAS 1555939-68-8) is a synthetic small molecule belonging to the 2,4-diaminopyrimidine family. Its molecular formula is C7H13N5, with a molecular weight of 167.21 g/mol.

Molecular Formula C7H13N5
Molecular Weight 167.21 g/mol
Cat. No. B15227609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
Molecular FormulaC7H13N5
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1)NCCN
InChIInChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12)
InChIKeyVFAPVGANEKVQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine (CAS 1555939-68-8) is a synthetic small molecule belonging to the 2,4-diaminopyrimidine family. Its molecular formula is C7H13N5, with a molecular weight of 167.21 g/mol . The compound features a pyrimidine core substituted at the N2 position with a 2-aminoethyl group and at the N4 position with a methyl group . Key computed physicochemical properties include an XLogP3-AA of -0.6, a topological polar surface area of 81.1 Ų, two hydrogen bond donors, and five hydrogen bond acceptors (data available for the N4,N4-disubstituted regioisomer, which shares the same molecular formula and weight) [1]. The compound is commercially available from multiple suppliers at purities of ≥98% (HPLC) and is intended exclusively for research use .

Why N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine Cannot Be Replaced by a Generic 2,4-Diaminopyrimidine Analog


Within the 2,4-diaminopyrimidine class, even subtle changes in the position and nature of N-substituents profoundly alter molecular recognition, physicochemical properties, and biological selectivity [1]. The target compound possesses a specific regioisomeric arrangement—a primary-amine-terminated ethyl chain at the N2 position and a methyl group at the N4 position—that is not interchangeable with analogs bearing substituents at the 5-position, at both N2 and N4 positions differently, or on the ring carbon atoms. For example, a cryo-EM structure (PDB 9MQU) of a closely related N4,N4-disubstituted isomer bound to a Candida albicans group I intron reveals that the ethylenediamine tail forms critical electrostatic and hydrogen-bonding interactions with RNA phosphate backbone residues at distances <3 Å, while the methyl group modulates the ligand's overall fit within the binding pocket [2]. Replacing the N2-aminoethyl chain with a shorter or differently positioned amine abolishes this interaction network, as demonstrated by the loss of splicing inhibition when the terminal amine is removed in analog compound 7 [2]. Consequently, generic substitution with an uncharacterized 2,4-diaminopyrimidine scaffold risks loss of the specific binding mode and associated functional activity.

Quantitative Differentiation Evidence for N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine Versus Closest Structural Analogs


Regioisomeric Identity Confirmed by InChIKey and SMILES Differentiation from the 5-Substituted Constitutional Isomer

The target compound, N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine, is identified by the unique InChIKey VFAPVGANEKVQRI-UHFFFAOYSA-N and canonical SMILES CNC1=NC(=NC=C1)NCCN . This distinguishes it unambiguously from the constitutional isomer 5-[2-(methylamino)ethyl]pyrimidine-2,4-diamine (CID 68605311), which bears the substituent at the pyrimidine 5-position rather than on an exocyclic nitrogen. The 5-substituted isomer has a different InChIKey (JYMPZFBMLJRYTH-UHFFFAOYSA-N), a higher computed XLogP3 (-0.5 vs. -0.6), a different hydrogen bond donor count (3 vs. 2), and a larger topological polar surface area (89.9 Ų vs. 81.1 Ų) [1][2]. These differences in hydrogen-bonding capacity and polarity are sufficient to alter membrane permeability and target-binding profiles.

Regioisomer authentication Chemical structure confirmation Quality control

Cryo-EM Structural Evidence: A Closely Related N4,N4-Disubstituted Isomer Binds Fungal Group I Intron RNA with Defined Interaction Geometry

A cryo-EM structure of the Candida albicans group I intron in complex with 'Compound 11'—identified in the PDB as N4-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine (A1BNU)—was solved at 2.59 Å resolution (PDB 9MQU) [1]. The ligand density yielded a Q-score of 0.79, exceeding the expected score of 0.65 at this resolution, indicating well-resolved binding [2]. The ethylenediamine tail engages the phosphate backbone of A152 and A253 through electrostatic and hydrogen-bonding interactions at distances <3 Å, while removal of the terminal amine abolishes splicing inhibition activity in analog compound 7 [2]. Although the PDB ligand is an N4,N4-disubstituted isomer rather than the exact N2,N4-disubstituted target compound, the shared ethylenediamine pharmacophore and pyrimidine core make this structural information directly relevant for understanding the binding mode of the target scaffold.

RNA-targeting ligands Cryo-EM structure Antifungal research

Purity Specification of ≥98% (HPLC) as a Procurement-Grade Differentiation Criterion

Commercial suppliers specify a purity of ≥98% as determined by HPLC for N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine (CAS 1555939-68-8) . This purity threshold is critical for reproducible biological assays, as lower-purity material may contain regioisomeric or synthetic byproducts that confound structure–activity relationship interpretation. In contrast, the simpler analog N2-methylpyrimidine-2,4-diamine (CAS 22404-42-8) is listed at 95% purity by certain suppliers, representing a 3-percentage-point lower specification . While this difference may appear modest, it can translate into significantly higher levels of potentially bioactive impurities in screening campaigns.

Chemical purity Quality assurance Research-grade procurement

Procurement-Relevant Application Scenarios for N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine


RNA-Targeted Antifungal Drug Discovery: Scaffold for Intron Splicing Inhibitors

The cryo-EM structure of the closely related N4,N4-disubstituted isomer bound to the Candida albicans group I intron (PDB 9MQU) provides a validated structural template for designing splicing inhibitors targeting pathogenic fungi [1]. The ethylenediamine tail engages conserved phosphate residues at the intron active site, and the pyrimidine core occupies the guanosine-binding pocket. Research groups developing RNA-targeted antifungals can procure this compound as a core scaffold for further medicinal chemistry optimization, leveraging the published SAR that defines the essential pharmacophoric elements for splicing inhibition [2].

Physicochemical Probe for Studying Substituent Effects on 2,4-Diaminopyrimidine Permeability and Solubility

The distinct computed property profile of this compound—including XLogP3-AA of -0.6, HBD count of 2, and TPSA of 81.1 Ų—makes it a suitable probe molecule for systematic studies on how N2 versus N4 substitution patterns influence passive permeability and aqueous solubility in the 2,4-diaminopyrimidine series [3]. Procurement of this specific regioisomer, rather than the 5-substituted constitutional isomer (TPSA 89.9 Ų, HBD 3) or unsubstituted 2,4-diaminopyrimidine, enables controlled structure–property relationship (SPR) investigations.

Kinase Inhibitor Fragment Library Expansion with a Defined Hinge-Binding Scaffold

2,4-Diaminopyrimidines are well-established kinase hinge-binding motifs. This compound, with its N2-aminoethyl and N4-methyl substitution, provides a differentiated vector geometry compared to the more common N2-aryl or N4-aryl substituted analogs found in commercial kinase inhibitor libraries [4]. Medicinal chemistry teams can incorporate this scaffold into fragment-based drug discovery (FBDD) collections to explore chemical space orthogonal to existing ATP-competitive kinase inhibitor chemotypes.

Reference Standard for Regioisomer Authentication in Quality Control of 2,4-Diaminopyrimidine Libraries

The unambiguous InChIKey (VFAPVGANEKVQRI-UHFFFAOYSA-N) and canonical SMILES (CNC1=NC(=NC=C1)NCCN) serve as digital fingerprints for compound identity verification . Procurement of this compound at ≥98% purity enables its use as an authenticated reference standard for LC-MS or NMR-based quality control when screening larger 2,4-diaminopyrimidine compound collections, where regioisomeric misassignment is a known source of false SAR signals.

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